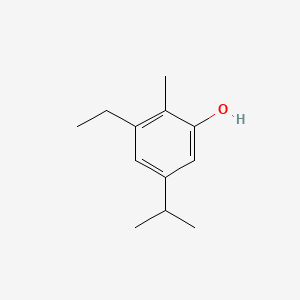
3-ethyl-5-isopropyl-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-5-isopropyl-2-methylphenol, also known as carvacrol, is a monoterpenoid phenol with the molecular formula C10H14O and a molecular weight of 150.2176. It is a naturally occurring compound found in essential oils of various aromatic plants, such as oregano and thyme. Carvacrol is known for its distinctive warm, pungent odor and is widely used for its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-ethyl-5-isopropyl-2-methylphenol can be synthesized through several methods:
Isolation from Essential Oils: The compound can be isolated from essential oils of oregano and thyme by converting it into its sodium phenoxide form using an alkaline solution, followed by acidification to release the free phenol.
Chemical Synthesis: Another method involves the sulfonation of p-cymene to form p-cymene-2-sulfonic acid, which is then subjected to alkaline fusion to yield the desired product.
Industrial Production Methods
Industrial production of phenol, ethyl-2-methyl-5-(1-methylethyl)- typically involves the extraction from natural sources, such as oregano oil, followed by purification processes to obtain the pure compound .
Chemical Reactions Analysis
3-ethyl-5-isopropyl-2-methylphenol undergoes various chemical reactions, including:
Scientific Research Applications
3-ethyl-5-isopropyl-2-methylphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phenol, ethyl-2-methyl-5-(1-methylethyl)- involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents, ultimately causing cell death. It also interferes with various metabolic pathways within the microbial cells .
Comparison with Similar Compounds
3-ethyl-5-isopropyl-2-methylphenol can be compared with other similar compounds, such as:
Thymol: Thymol is another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: Eugenol is a phenolic compound found in clove oil with antimicrobial and analgesic properties.
Menthol: Menthol is a monoterpenoid with a hydroxyl group at the 3-position.
This compound stands out due to its unique combination of antimicrobial properties and its presence in essential oils of widely used aromatic plants .
Properties
CAS No. |
68084-51-5 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-ethyl-2-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C12H18O/c1-5-10-6-11(8(2)3)7-12(13)9(10)4/h6-8,13H,5H2,1-4H3 |
InChI Key |
QTWMLLOLEYPWJU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)C(C)C)O)C |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C(C)C)O)C |
Key on ui other cas no. |
68084-51-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-9,10-dimethoxy-5-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one;iodide](/img/structure/B1659711.png)
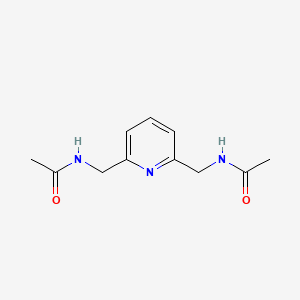
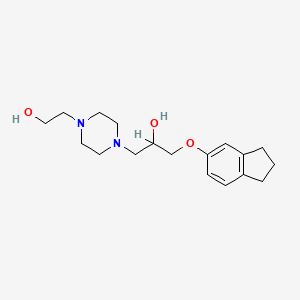
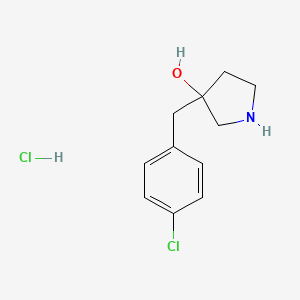
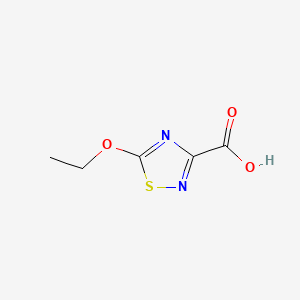
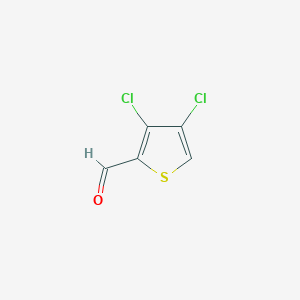
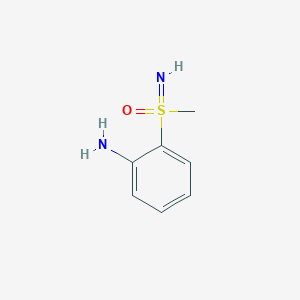
![N-[2-[2-(2-acetamidophenoxy)ethoxy]phenyl]acetamide](/img/structure/B1659720.png)
![N1-(2-chlorophenyl)-2-{2-[(2-nitrophenyl)thio]acetyl}hydrazine-1-carbothioamide](/img/structure/B1659721.png)
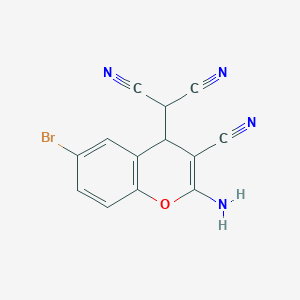
![Ethyl 2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B1659728.png)
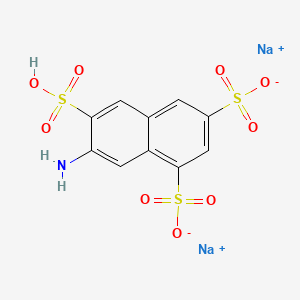
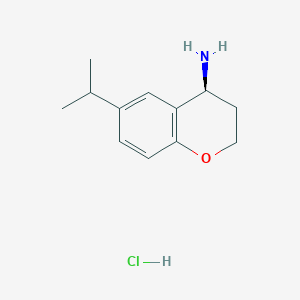
![Benzoic acid, 4-methoxy-3-[(phenylamino)sulfonyl]-](/img/structure/B1659732.png)
